molecular formula C24H19BrN2O2 B11567717 5'-bromo-3'-hydroxy-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

5'-bromo-3'-hydroxy-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11567717
M. Wt: 447.3 g/mol
InChI Key: MDAMXHMDIYRBNY-UHFFFAOYSA-N
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Description

5’-Bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxy group, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, including the introduction of the bromine atom, the formation of the hydroxy group, and the attachment of the methylbenzyl group. The reaction conditions often require specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 5’-bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of brominated and hydroxylated indole derivatives on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its effects on various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.

Industry

In the industrial sector, 5’-bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 5’-bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The bromine and hydroxy groups may play a role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5’-bromo-3’-hydroxy-1’-(4-methylbenzyl)-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H19BrN2O2

Molecular Weight

447.3 g/mol

IUPAC Name

5-bromo-3-hydroxy-3-(1H-indol-3-yl)-1-[(4-methylphenyl)methyl]indol-2-one

InChI

InChI=1S/C24H19BrN2O2/c1-15-6-8-16(9-7-15)14-27-22-11-10-17(25)12-19(22)24(29,23(27)28)20-13-26-21-5-3-2-4-18(20)21/h2-13,26,29H,14H2,1H3

InChI Key

MDAMXHMDIYRBNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=CNC5=CC=CC=C54)O

Origin of Product

United States

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